molecular formula C15H22ClNO4 B1456340 Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-48-1

Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456340
CAS RN: 1354487-48-1
M. Wt: 315.79 g/mol
InChI Key: YZNZXSCKJAIDFO-IODNYQNNSA-N
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Description

Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as (2S,4S)-4-propoxyphenoxy-2-pyrrolidinecarboxylic acid methyl ester hydrochloride, is a chiral compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 297.74 g/mol. Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is an important reagent in the synthesis of various compounds, due to its unique properties.

Scientific Research Applications

Synthesis and Material Science

One area of research where Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is pertinent is in the synthesis of novel compounds and material science. This compound serves as a building block for creating new molecules with potential applications in various fields such as dyes, pharmaceuticals, and materials engineering. For instance, Hofmann et al. (2008) explored the solvatochromism and linear solvation energy relationships of donor–acceptor-substituted azo dyes, highlighting the compound's role in understanding solvatochromic behavior and its potential for creating responsive materials Hofmann et al., 2008.

Coordination Chemistry and Crystallography

In coordination chemistry and crystallography, Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride has been utilized to study the absolute structure of chiral pyrrolidine derivatives. Wang and Englert (2019) demonstrated its use as an enantiopure coordination partner for cations, showcasing the capability of such compounds to facilitate the determination of absolute structure in light-atom compounds through diffraction, CD spectroscopy, and theoretical calculations Wang & Englert, 2019.

properties

IUPAC Name

methyl (2S,4S)-4-(4-propoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-3-8-19-11-4-6-12(7-5-11)20-13-9-14(16-10-13)15(17)18-2;/h4-7,13-14,16H,3,8-10H2,1-2H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNZXSCKJAIDFO-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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